(R)-N-((R)-1-(2-(Dicyclohexylphosphanyl)phenyl)-2,2-dimethylpropyl)-N,2-dimethylpropane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-(®-1-(2-(Dicyclohexylphosphanyl)phenyl)-2,2-dimethylpropyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a dicyclohexylphosphanyl group and a sulfinamide moiety
Preparation Methods
The synthesis of ®-N-(®-1-(2-(Dicyclohexylphosphanyl)phenyl)-2,2-dimethylpropyl)-N,2-dimethylpropane-2-sulfinamide involves several steps, typically starting with the preparation of the dicyclohexylphosphanyl phenyl precursor. This precursor is then subjected to a series of reactions, including alkylation and sulfinamide formation, under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamide derivatives.
Reduction: Reduction reactions can convert the sulfinamide group to amine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
®-N-(®-1-(2-(Dicyclohexylphosphanyl)phenyl)-2,2-dimethylpropyl)-N,2-dimethylpropane-2-sulfinamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The dicyclohexylphosphanyl group can coordinate with metal ions, facilitating catalytic processes. The sulfinamide moiety can engage in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. These interactions are crucial for the compound’s effects in various applications.
Comparison with Similar Compounds
Similar compounds include other phosphanyl and sulfinamide derivatives. For example:
®-N-(®-1-(2-(Diphenylphosphanyl)phenyl)-2,2-dimethylpropyl)-N,2-dimethylpropane-2-sulfinamide: This compound has a diphenylphosphanyl group instead of a dicyclohexylphosphanyl group, which affects its chemical properties and applications.
®-N-(®-1-(2-(Dicyclohexylphosphanyl)phenyl)-2,2-dimethylpropyl)-N,2-dimethylpropane-2-sulfonamide: This compound has a sulfonamide group instead of a sulfinamide group, leading to different reactivity and applications.
Properties
Molecular Formula |
C28H48NOPS |
---|---|
Molecular Weight |
477.7 g/mol |
IUPAC Name |
N-[(1R)-1-(2-dicyclohexylphosphanylphenyl)-2,2-dimethylpropyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C28H48NOPS/c1-27(2,3)26(29(7)32(30)28(4,5)6)24-20-14-15-21-25(24)31(22-16-10-8-11-17-22)23-18-12-9-13-19-23/h14-15,20-23,26H,8-13,16-19H2,1-7H3/t26-,32?/m0/s1 |
InChI Key |
YSMXOXQPJSTCQV-RNWYOQHESA-N |
Isomeric SMILES |
CC(C)(C)[C@H](C1=CC=CC=C1P(C2CCCCC2)C3CCCCC3)N(C)S(=O)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C(C1=CC=CC=C1P(C2CCCCC2)C3CCCCC3)N(C)S(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.